1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea
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Description
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C15H16Cl2N4O and its molecular weight is 339.22. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical pathways
The biochemical pathways affected by imidazole-containing compounds are numerous and diverse, given the wide range of biological activities these compounds can exhibit .
Pharmacokinetics
Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . This could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea” or “3-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-(3,4-dichlorophenyl)urea”, but specific information would be needed to make accurate predictions.
Result of action
The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its targets .
Properties
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-12-4-3-11(9-13(12)17)20-15(22)19-6-8-21-7-5-18-14(21)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMJYCGNDPKDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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